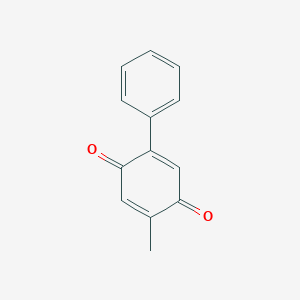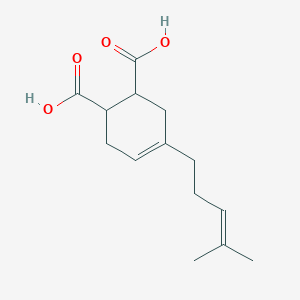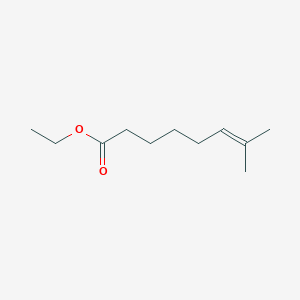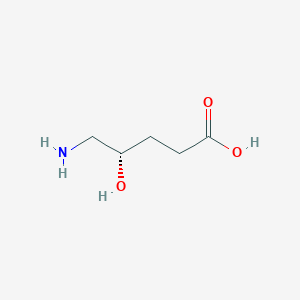
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(3-nitrophenyl)ethenyl)-4,4,6-trimethyl-, monohydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(3-nitrophenyl)ethenyl)-4,4,6-trimethyl-, monohydrochloride, (E)- is a synthetic organic compound belonging to the oxazine family Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(3-nitrophenyl)ethenyl)-4,4,6-trimethyl-, monohydrochloride, (E)- typically involves multi-step organic reactions. The process may start with the preparation of the oxazine ring, followed by the introduction of the nitrophenyl group through a coupling reaction. The final step often involves the addition of hydrochloric acid to form the monohydrochloride salt. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Oxazine, 5,6-dihydro-2-(2-(3-nitrophenyl)ethenyl)-4,4,6-trimethyl-, monohydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitrophenyl group can influence its interaction with biological targets.
Medicine
In medicine, this compound or its derivatives may be investigated for therapeutic applications. The nitrophenyl group and oxazine ring structure can contribute to its pharmacological properties, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, dyes, or polymers. Its unique chemical properties make it suitable for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazine derivatives with different substituents on the ring. Examples include:
- 4H-1,3-Oxazine, 5,6-dihydro-2-(2-phenylethenyl)-4,4,6-trimethyl-
- 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(4-nitrophenyl)ethenyl)-4,4,6-trimethyl-
Uniqueness
The uniqueness of 4H-1,3-Oxazine, 5,6-dihydro-2-(2-(3-nitrophenyl)ethenyl)-4,4,6-trimethyl-, monohydrochloride, (E)- lies in its specific combination of functional groups. The presence of the nitrophenyl group and multiple methyl groups imparts distinct chemical and biological properties, setting it apart from other oxazine derivatives.
Properties
| 100098-80-4 | |
Molecular Formula |
C15H19ClN2O3 |
Molecular Weight |
310.77 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]-5,6-dihydro-1,3-oxazine;hydrochloride |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-11-10-15(2,3)16-14(20-11)8-7-12-5-4-6-13(9-12)17(18)19;/h4-9,11H,10H2,1-3H3;1H/b8-7+; |
InChI Key |
UKOJEBVOLWSKDF-USRGLUTNSA-N |
Isomeric SMILES |
CC1CC(N=C(O1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])(C)C.Cl |
Canonical SMILES |
CC1CC(N=C(O1)C=CC2=CC(=CC=C2)[N+](=O)[O-])(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)



